Cas no 955028-88-3 (tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate)

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate structure
955028-88-3 structure
Product Name:tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
Número CAS:955028-88-3
MF:C10H18FNO3
Megavatios:219.25322675705
MDL:MFCD18791209
CID:3164169
PubChem ID:40152147
Update Time:2025-08-04

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • cis-1-Boc-3-fluoro-4-hydroxypiperidine
    • (3.4)-cis-3-FLUORO-4-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate (ACI)
    • (cis)-3-Fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester
    • cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
    • tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • SCHEMBL757272
    • rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • MFCD18791209
    • cis-tert-butyl3-fluoro-4-hydroxypiperidine-1-carboxylate
    • 1174020-40-6
    • N-Boc-(3S,4R)-3-Fluoro-4-Hydroxypiperidine
    • DTXSID30653987
    • 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, 1,1-dimethylethyl ester, (3S,4R)-
    • (3S,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
    • (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine
    • (+)-(3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester
    • 955028-88-3
    • EN300-7075847
    • AKOS015897730
    • CS-0047556
    • tert-Butyl(3>S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • SS-4803
    • MFCD18632748
    • Z2307155361
    • XRNLYXKYODGLMI-JGVFFNPUSA-N
    • tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate >98% ee
    • tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • MDL: MFCD18791209
    • Renchi: 1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1
    • Clave inchi: XRNLYXKYODGLMI-SFYZADRCSA-N
    • Sonrisas: C(N1CC[C@H](O)[C@H](F)C1)(=O)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 219.12707160g/mol
  • Masa isotópica única: 219.12707160g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 8
  • Recuento de átomos pesados: 30
  • Cuenta de enlace giratorio: 6
  • Complejidad: 239
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1
  • Superficie del Polo topológico: 49.8Ų

Propiedades experimentales

  • Punto de ebullición: 300.8±42.0°C at 760 mmHg

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Información de Seguridad

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
113127-1g
cis-1-Boc-3-fluoro-4-hydroxypiperidine
955028-88-3 tech
1g
4258CNY 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120643-1 G
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 97%
1g
¥ 363.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120643-5 G
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 97%
5g
¥ 1,089.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120643-10 G
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 97%
10g
¥ 1,821.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120643-25 G
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 97%
25g
¥ 3,649.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120643-50 G
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 97%
50g
¥ 5,860.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120643-100 G
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 97%
100g
¥ 9,609.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120643-250 G
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 97%
250g
¥ 19,219.00 2021-05-07
Alichem
A129000019-5g
tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 95%
5g
$310.82 2023-08-31
Alichem
A129000019-10g
tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 95%
10g
$503.05 2023-08-31

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
Referencia
Preparation of pyridinyl pyrimidinyl piperidine compounds as GPR119 modulators for therapy
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Preparation of imidazopyrazole derivatives for use as GPR119 inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
Referencia
Quinazolinones as PARP14 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
Referencia
Gpr 119 modulators
, United States, , ,

Métodos de producción 5

Condiciones de reacción
Referencia
Preparation of pyrimidine compounds as therapeutic GPR 119 modulators
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, rt
1.2 Reagents: Methanol ,  Water ;  rt
Referencia
Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Preparation of ring-fused pyrrolidines, pharmaceutical compositions containing them, and their use as GPR119 modulators
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hexamethyldisilazane Solvents: Tetrahydrofuran ;  50 psi, 80 °C; 1 h, 80 °C; 80 °C → rt
1.2 Catalysts: p-Toluenesulfonic acid monohydrate ;  24 h, 200 psi, rt → 105 °C
Referencia
Preparation of pyrimidine compounds as therapeutic GPR 119 modulators
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  rt → 0 °C; 30 min, 0 °C; 2 h, 0 °C
Referencia
Discovery of a novel class of imidazo[1,2-a]pyridines with potent PDGFR activity and oral bioavailability
Hicken, Erik J.; Marmsater, Fred P.; Munson, Mark C.; Schlachter, Stephen T.; Robinson, John E.; et al, ACS Medicinal Chemistry Letters, 2014, 5(1), 78-83

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ;  0 °C; 4 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  overnight, rt
Referencia
Preparation of fluorinated piperidine derivatives as 5-HT2B receptor antagonists for treatment of pulmonary arterial hypertension, pulmonary fibrosis or irritable bowel syndrome
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  3 h, 8 atm, rt
Referencia
Preparation of N-containing heterocyclic derivatives as renal outer medullary potassium channel inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  35 psi, rt
Referencia
Pyridazinones as tyrosine kinase inhibitors and their preparation and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción
Referencia
Pyrazine substituted pyrrolopyridines as inhibitors of jak and pdk1
, United States, , ,

Métodos de producción 14

Condiciones de reacción
Referencia
Imidazo-pyrazoles as gpr119 inhibitors
, United States, , ,

Métodos de producción 15

Condiciones de reacción
Referencia
Preparation of tetraaza-cyclopenta[a]indenyl derivatives as muscarinic M1 mediators
, India, , ,

Métodos de producción 16

Condiciones de reacción
Referencia
Preparation of carboxamide, sulfonamide and amine compounds useful in treatment and prevention of diseases
, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción
Referencia
JAK kinase inhibitors for the treatment of myeloproliferative disorders or cancer
, World Intellectual Property Organization, , ,

Métodos de producción 18

Condiciones de reacción
Referencia
Novel diazepane derivatives as CCR2 antagonists and their preparation, pharmaceutical compositions an use in the treatment of diseases
, United States, , ,

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Preparation of 4-(5-cyanopyrazol-1-yl)-piperidine derivatives as GPR119 modulators useful in the treatment of metabolic diseases
, World Intellectual Property Organization, , ,

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C; 0 °C → rt
Referencia
Preparation of pyrimidine compounds as therapeutic GPR 119 modulators
, World Intellectual Property Organization, , ,

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Raw materials

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Preparation Products

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:955028-88-3)tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
Número de pedido:A909958
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 12:36
Precio ($):269.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:955028-88-3)tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
A909958
Pureza:99%
Cantidad:25g
Precio ($):269.0